molecular formula C19H24N2O3S B4710236 1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine

1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine

Cat. No. B4710236
M. Wt: 360.5 g/mol
InChI Key: SWDHKVBRPMULTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine, also known as PSC-833, is a synthetic compound that belongs to the family of piperazine derivatives. It is a potent inhibitor of P-glycoprotein (P-gp), which is a membrane transporter protein that plays a crucial role in the efflux of drugs from cells. PSC-833 has been extensively studied for its potential use in cancer chemotherapy, where it can enhance the efficacy of various anticancer drugs by inhibiting P-gp.

Mechanism of Action

1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine works by inhibiting the efflux of drugs from cells. P-gp is a membrane transporter protein that pumps drugs out of cells, reducing their intracellular concentration and efficacy. This compound binds to P-gp and prevents it from pumping drugs out of cells, leading to increased intracellular drug concentrations and improved efficacy.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not have significant biochemical or physiological effects on its own. Its main effect is the inhibition of P-gp, which can lead to increased intracellular drug concentrations and improved efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine in lab experiments is its ability to enhance the efficacy of various chemotherapy drugs. This can be particularly useful in studies where drug resistance is a problem. However, one limitation of using this compound is that it can interact with other membrane transporters and efflux pumps, which can lead to off-target effects. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine. One area of interest is the development of more potent and selective P-gp inhibitors. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, particularly in combination with other chemotherapy drugs. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of this compound in cancer patients.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine has been extensively studied for its potential use in cancer chemotherapy. It has been shown to enhance the efficacy of various anticancer drugs such as doxorubicin, paclitaxel, and vinblastine by inhibiting P-gp. P-gp is overexpressed in many cancer cells, which can lead to resistance to chemotherapy drugs. By inhibiting P-gp, this compound can increase the intracellular concentration of these drugs, leading to improved efficacy.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(2-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-5-3-4-6-17(16)15-25(22,23)21-13-11-20(12-14-21)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHKVBRPMULTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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